molecular formula C19H21ClFN5 B610055 PF-670462 CAS No. 950912-80-8

PF-670462

Cat. No.: B610055
CAS No.: 950912-80-8
M. Wt: 373.9 g/mol
InChI Key: INGFJPJVSZXDEP-UHFFFAOYSA-N
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Description

PF 670462 is a potent and selective inhibitor of casein kinase 1 δ and casein kinase 1 ε. These kinases are involved in various cellular processes, including the regulation of circadian rhythms. PF 670462 has been studied for its potential therapeutic applications, particularly in the context of chronic lymphocytic leukemia and circadian rhythm modulation .

Mechanism of Action

PF-670462, also known as this compound HCl, PF 670462, PF670462, or D68ANS5I8B, is a potent and selective inhibitor of casein kinase 1 epsilon (CK1ε) and CK1 delta (CK1δ) . This article will delve into the compound’s mechanism of action, biochemical pathways, pharmacokinetics, and the results of its action.

Target of Action

this compound primarily targets casein kinase 1 epsilon (CK1ε) and CK1 delta (CK1δ), with IC50 values of 7.7 nM and 14 nM respectively . These kinases belong to the casein kinase 1 family, which are serine/threonine-selective enzymes that play a crucial role in regulating circadian rhythms .

Mode of Action

this compound interacts with its targets, CK1ε and CK1δ, by inhibiting their activity . This inhibition leads to a disruption in the normal functioning of these kinases, thereby altering circadian rhythms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the circadian rhythm pathway. By inhibiting CK1ε and CK1δ, this compound causes phase shifts in circadian rhythms . This disruption can have downstream effects on various biological processes that are regulated by the circadian rhythm.

Result of Action

The inhibition of CK1ε and CK1δ by this compound has been shown to prevent TGF-β-induced epithelial-mesenchymal transition . Additionally, it has been found to reduce the stiffness of IPF-derived spheroids and inhibit TGF-β-induced fibrogenic gene expression . In animal models, this compound has been shown to prevent both acute and chronic bleomycin-induced pulmonary fibrosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and DMSO suggests that its action, efficacy, and stability could be affected by the solvent used . Additionally, in vivo studies have shown that the compound can be administered systemically or locally by inhalation, suggesting that the route of administration could also influence its action .

Biochemical Analysis

Biochemical Properties

PF-670462 interacts with the enzymes CK1ε and CK1δ, inhibiting their activity . It shows over 300-fold selectivity over CK2 and selectivity over more than 40 other kinases . The inhibition of these enzymes by this compound can alter circadian rhythms, which are regulated by a complex interplay of proteins and enzymes .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it prevented TGF-β-induced epithelial-mesenchymal transition in vitro . It also reduced the stiffness of IPF-derived spheroids and inhibited TGF-β-induced fibrogenic gene expression . Furthermore, it has been observed to upregulate multiple proteins that are downregulated in Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to CK1ε and CK1δ, inhibiting their activity . This inhibition can lead to phase shifts in circadian rhythms . Moreover, it has been shown to prevent PER protein nuclear translocation, which is a crucial step in the regulation of circadian rhythms .

Temporal Effects in Laboratory Settings

This compound has been shown to produce significant temporal effects in laboratory settings. For example, it was found to produce a dose-dependent phase delay in circadian rhythms . It also prevented both acute and chronic bleomycin-induced pulmonary fibrosis in mice when administered in a ‘therapeutic’ regimen (day 7 onward) .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, it induced dose-dependent phase shifts in circadian rhythms . It also prevented both acute and chronic bleomycin-induced pulmonary fibrosis in mice at different dosages .

Transport and Distribution

It is known that this compound can be administered systemically or locally by inhalation .

Subcellular Localization

It has been shown to prevent PER protein nuclear translocation, suggesting that it may interact with components in the nucleus .

Preparation Methods

PF 670462 can be synthesized through a series of chemical reactions involving the formation of an imidazole ring and subsequent functionalization. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

PF 670462 undergoes various chemical reactions, including:

    Oxidation: PF 670462 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: PF 670462 can undergo substitution reactions, particularly at the imidazole ring and the fluorophenyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogenated compounds .

Scientific Research Applications

PF 670462 has been extensively studied for its scientific research applications, including:

Comparison with Similar Compounds

PF 670462 is unique in its high selectivity for casein kinase 1 δ and casein kinase 1 ε. Similar compounds include:

PF 670462 stands out due to its high selectivity and potency, making it a valuable tool for studying casein kinase 1 δ and casein kinase 1 ε and their roles in various biological processes.

Properties

CAS No.

950912-80-8

Molecular Formula

C19H21ClFN5

Molecular Weight

373.9 g/mol

IUPAC Name

4-[3-cyclohexyl-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C19H20FN5.ClH/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15;/h6-12,15H,1-5H2,(H2,21,22,24);1H

InChI Key

INGFJPJVSZXDEP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl.Cl

Canonical SMILES

C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-670462;  PF 670462;  PF670462;  PF-670462 HCl;  PF-670462 hydrochloride.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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